![molecular formula C42H83NO5 B11935884 heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)
heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid compound with a complex structure. It is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications, particularly in the field of drug delivery and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate typically involves multiple steps, including esterification, amidation, and etherification reactionsCommon reagents used in these reactions include alcohols, carboxylic acids, amines, and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Utilized in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted drug delivery.
Industry: Applied in the production of specialized coatings and materials with unique properties
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. Molecular targets include cell membrane components and intracellular pathways involved in drug uptake and release .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(7-decan-2-yloxy)-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-decyloxy)-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(2-hydroxyethyl)-(8-nonyloxy)-8-oxooctyl)amino]octanoate
Uniqueness
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific functional groups and long hydrocarbon chains, which provide distinct physicochemical properties. These properties make it particularly effective in forming stable lipid nanoparticles and enhancing drug delivery efficiency .
Properties
Molecular Formula |
C42H83NO5 |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-23-31-40(32-24-17-14-11-8-5-2)48-42(46)34-26-18-15-20-27-35-43(37-30-38-44)36-28-21-19-25-33-41(45)47-39-29-22-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
XQYWJQIXNZUOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)
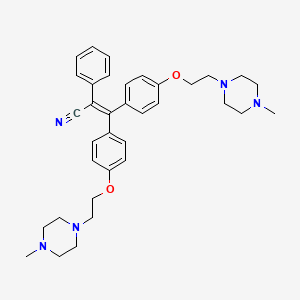
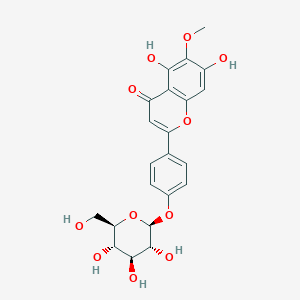
![6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B11935832.png)
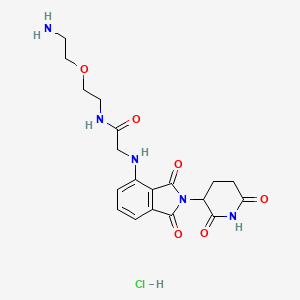
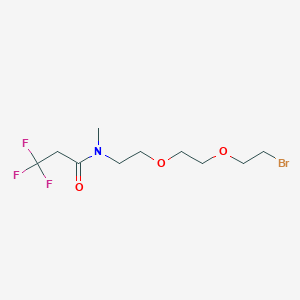
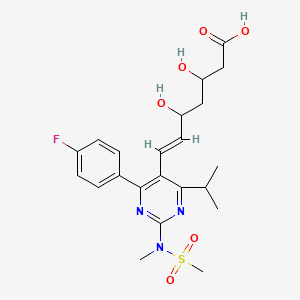

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B11935866.png)
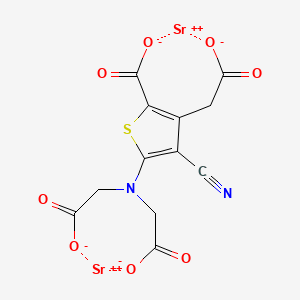
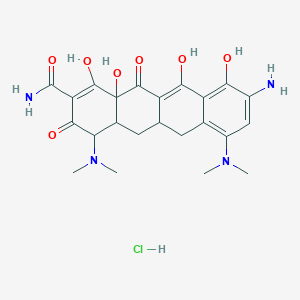
![2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B11935876.png)
